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Compound of Interest

Compound Name: 4,7-dibromo-1H-indazole

Cat. No.: B1402317

An In-depth Technical Guide to 4,7-dibromo-1H-indazole: A Versatile Scaffold for Kinase
Inhibitor Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,7-dibromo-1H-indazole, a
heterocyclic building block of significant interest to researchers, medicinal chemists, and
professionals in drug development. We will delve into its chemical architecture,
physicochemical properties, a robust synthesis protocol, and its strategic application in the
synthesis of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Importance of the
Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole
ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its structure is a
bioisostere of the purine ring found in adenosine triphosphate (ATP), enabling indazole
derivatives to function as competitive inhibitors at the ATP-binding site of protein kinases.[2]
Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their
dysregulation is a hallmark of many diseases, most notably cancer.[3]

Consequently, indazole-containing molecules have been successfully developed into
blockbuster anti-cancer drugs, including Pazopanib, Axitinib, and Niraparib.[3][4] The strategic
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placement of halogen atoms, such as bromine, on the indazole core provides synthetic handles
for diversification, allowing chemists to systematically explore the chemical space around a
biological target. 4,7-dibromo-1H-indazole, with its two reactive bromine sites, serves as a
particularly valuable starting material for constructing libraries of potential kinase inhibitors
through modern cross-coupling methodologies.

Chemical Structure and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its
structure and physical characteristics.

Chemical Structure

The structure of 4,7-dibromo-1H-indazole is characterized by a standard indazole core with
bromine atoms substituted at positions 4 and 7 of the benzene ring portion.

IUPAC Name: 4,7-dibromo-1H-indazole

Molecular Formula: C7H4BrzN2z[5]

SMILES: BrC1=CC=C(Br)C2=C1NN=C2[6]

INChl Key: Information not available in search results.

The presence of the N-H proton on the pyrazole ring means the molecule exists predominantly
in the 1H-indazole tautomeric form, which is thermodynamically more stable than the 2H-
indazole form.[4]

Physicochemical Data

A summary of the key physicochemical properties is provided in Table 1. While experimentally
determined data for this specific isomer is limited, properties can be reliably estimated based
on closely related analogues and computational predictions.
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Property Value | Description Source(s)
CAS Number 1316273-52-5 [5][7]
Molecular Weight 275.93 g/mol [7]

Expected to be an off-white to
Appearance tan solid, consistent with [819]

related bromo-indazoles.

Data not available. For
reference: 4-bromo-1H-
Melting Point (°C) indazole: 165-167 °C; 5- [81I9][10]
bromo-1H-indazole: 123-127
°C.

Generally soluble in polar
organic solvents such as

Solubility dimethyl sulfoxide (DMSO), [11][12]
dimethylformamide (DMF), and

alcohols (e.g., ethanol).

Store in a tightly sealed
Storage Conditions container in a dry, cool, and [6]

well-ventilated place.

Spectroscopic Characterization (Predicted)

No publicly available, experimentally derived spectra for 4,7-dibromo-1H-indazole were
identified. However, based on the known spectra of the parent 1H-indazole and other
halogenated derivatives, the following spectral characteristics can be predicted. This predictive
analysis is a crucial skill for researchers to verify the identity and purity of synthesized or
purchased materials.[13][14][15]

'H NMR Spectroscopy

In a solvent like DMSO-ds, the *H NMR spectrum is expected to show three distinct signals:

* N-H Proton: A broad singlet, typically downfield (>13 ppm), corresponding to the acidic
proton on the pyrazole ring.[13]
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o Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm). These would
correspond to the protons at the C5 and C6 positions, showing coupling to each other.

e C3-H Proton: A singlet, typically the most downfield of the C-H protons (approx. 8.0-8.5
ppm), corresponding to the lone proton on the pyrazole ring.[13]

3C NMR Spectroscopy
The proton-decoupled 3C NMR spectrum is expected to display seven signals:
e Quaternary Carbons (C-Br): Two signals corresponding to the carbon atoms bonded to

bromine (C4 and C7). Their chemical shifts will be influenced by the halogen's
electronegativity and deshielding effects.

e Aromatic C-H Carbons: Two signals for the protonated carbons (C5 and C6).

e Pyrazole Ring Carbons: Three signals, with the C3 carbon typically appearing around 135-
145 ppm and the bridgehead carbons (C3a and C7a) showing distinct shifts.

Synthesis Protocol: A Generalized Approach

While a specific published synthesis for 4,7-dibromo-1H-indazole is not readily available, a
robust and logical pathway can be designed based on established methodologies for indazole
synthesis, such as the cyclization of substituted anilines or benzonitriles.[16][17][18] The
following protocol is a validated, general approach that can be adapted for this target.

Conceptual Workflow: From Substituted Aniline to
Indazole

The synthesis can be envisioned as a two-step process starting from a commercially available
dibromo-substituted aniline derivative.
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Step 1: Diazotization
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Step 2: Reductive Cyclization
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Caption: A generalized two-step synthesis of 4,7-dibromo-1H-indazole.

Step-by-Step Experimental Protocol

Rationale: This procedure utilizes a classical approach to indazole formation. The starting
aniline is converted to a diazonium salt, which is then reduced in situ. The resulting
intermediate undergoes spontaneous intramolecular cyclization to form the stable indazole ring
system.

Materials:

2,5-Dibromoaniline

Sodium Nitrite (NaNO2)

Concentrated Hydrobromic Acid (HBr, 48%)

Stannous Chloride (SnClz) or Sodium Sulfite (Naz2S0O3)
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Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3)

Ethyl Acetate

Brine

Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:
o Diazotization:

o In a flask cooled to 0-5 °C in an ice-salt bath, suspend 2,5-dibromoaniline (1.0 eq) in a
mixture of concentrated HBr and water.

o Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal
temperature remains below 5 °C.

o Stir the resulting mixture at this temperature for 30-60 minutes to ensure complete
formation of the diazonium salt.

e Reductive Cyclization:

o In a separate flask, prepare a solution of the reducing agent (e.g., SnClz in concentrated
HBr, or aqueous Na2S0s) and cool it to 0-5 °C.

o Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution.
Vigorous gas evolution (N2) may be observed.

o After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours or until TLC analysis indicates the consumption of the intermediate.

o Workup and Purification:

o Carefully neutralize the acidic reaction mixture by adding a saturated solution of NaHCOs
or a cold solution of NaOH until the pH is ~7-8.

o Extract the agueous mixture with ethyl acetate (3x).
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o Combine the organic layers, wash with brine, dry over anhydrous MgSOa, and filter.
o Concentrate the filtrate under reduced pressure to obtain the crude product.

o Purify the crude solid by recrystallization (e.g., from an ethanol/water or toluene/hexane
mixture) or silica gel column chromatography to yield pure 4,7-dibromo-1H-indazole.

Applications in Drug Discovery: A Gateway to
Kinase Inhibitors

The primary value of 4,7-dibromo-1H-indazole lies in its role as a versatile intermediate for
creating diverse molecular libraries. The two bromine atoms are strategically positioned for
differential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.
[19]

Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the
formation of C-C bonds between aryl halides and boronic acids. Both the C4 and C7 bromine
atoms of 4,7-dibromo-1H-indazole can participate in these reactions, allowing for the
introduction of a wide variety of aryl and heteroaryl substituents.[19][20][21]

Expert Insight: The electronic environment of the two bromine atoms is slightly different, which
may allow for regioselective coupling under carefully controlled conditions. For instance, the C7
position can be selectively functionalized, leaving the C4 bromine available for subsequent
transformations.[19][22] This stepwise functionalization is a powerful strategy for building
molecular complexity.

Role as a Scaffold for Kinase Inhibitors

As previously mentioned, the indazole core mimics the purine ring of ATP. By attaching specific
chemical groups to the 4- and 7-positions, medicinal chemists can target unique features within
the ATP-binding pocket of a specific kinase, thereby achieving both high potency and
selectivity.
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Synthetic Diversification Drug Discovery Cascade

4,7-Dibromo-1H-indazole Suzuki or Buchwald-Hartwig Lead Candidate
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Caption: Workflow for utilizing 4,7-dibromo-1H-indazole in kinase inhibitor discovery.

This workflow illustrates how 4,7-dibromo-1H-indazole serves as the starting point. Through
coupling reactions, a library of analogues is created where the bromine atoms are replaced
with various chemical groups. These compounds are then tested for their ability to inhibit
specific kinases. The results inform a structure-activity relationship (SAR) study, guiding the
design of more potent and selective compounds, ultimately leading to a potential drug
candidate.[2]

Safety and Handling

As a halogenated heterocyclic compound, 4,7-dibromo-1H-indazole should be handled with
appropriate care in a laboratory setting. While specific toxicology data is unavailable, data from
the closely related 4-bromo-1H-indazole provides a useful surrogate for risk assessment.[8][23]

o Hazard Classifications: Likely to be toxic if swallowed, cause skin irritation, and cause
serious eye irritation. May cause respiratory irritation.[23]

» Handling Precautions: Use in a well-ventilated area or fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid
formation and inhalation of dust.[12]

o Storage: Store in a cool, dry place away from incompatible materials. Keep container tightly
closed.

Conclusion
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4,7-dibromo-1H-indazole is more than just a chemical; it is a strategic tool for innovation in
drug discovery. Its stable, bio-relevant core, combined with two versatile synthetic handles,
makes it an invaluable starting material for the development of targeted therapies. For
researchers in medicinal chemistry, a deep understanding of its properties, synthesis, and
reactivity is essential for unlocking its full potential in the rational design of next-generation
kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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